2-(4-Hydroxyphenyl)acetohydrazide
Overview
Description
2-(4-Hydroxyphenyl)acetohydrazide is a chemical compound that is related to various acetohydrazide derivatives. While the specific compound is not directly discussed in the provided papers, similar compounds such as 2-(4-methoxyphenoxy)acetohydrazide and (2-methyl-phenoxy)-acetohydrazide have been synthesized and analyzed, providing insights into the potential characteristics of this compound .
Synthesis Analysis
The synthesis of related acetohydrazide compounds involves the reaction of different phenolic ethers with hydrazine hydrate in the presence of ethanol or other solvents. For example, the synthesis of 2-(4-methoxyphenoxy)acetohydrazide was achieved by reacting ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in ethanol . Similarly, (2-methyl-phenoxy)-acetohydrazide was synthesized by refluxing o-cresol, ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone . These methods suggest that this compound could potentially be synthesized through a similar process, using 4-hydroxyphenol as the starting material.
Molecular Structure Analysis
The molecular structure of acetohydrazide derivatives is characterized by the presence of an acetohydrazide group, which in the case of 2-(4-methoxyphenoxy)acetohydrazide, shows a relatively short N—N bond length, indicating electronic delocalization . The crystal structure of (2-methyl-phenoxy)-acetohydrazide reveals that it crystallizes in the monoclinic system with specific unit cell parameters, and the molecules are linked into two-dimensional networks by various hydrogen bonds . These structural details provide a basis for inferring the possible molecular structure of this compound, which would likely exhibit similar hydrogen bonding patterns and crystalline properties.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving this compound. However, acetohydrazide derivatives are known to participate in various chemical reactions, such as condensation with aldehydes or ketones to form hydrazones or the formation of heterocyclic compounds . These reactions are typically facilitated by the presence of the hydrazide functional group, which is a reactive site for nucleophilic attack.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetohydrazide derivatives can be inferred from their molecular structure and intermolecular interactions. For instance, the crystal packing and hydrogen bonding patterns observed in the structures of related compounds suggest that this compound would have a solid-state structure stabilized by hydrogen bonds . The presence of the hydroxy group in this compound would likely contribute to its solubility in polar solvents and could influence its melting point and other physical properties.
Scientific Research Applications
Nonlinear Optical Properties
2-(4-Hydroxyphenyl)acetohydrazide derivatives have been explored for their nonlinear optical properties. A study by Naseema et al. (2010) synthesized three hydrazones, including compounds similar to this compound, and investigated their third-order nonlinear optical properties using nanosecond laser pulses. The study suggested these compounds as potential candidates for optical device applications like optical limiters and optical switches due to their notable two-photon absorption and optical power limiting behavior (Naseema et al., 2010).
Corrosion Inhibition
Hydroxy acetophenone derivatives, closely related to this compound, have been studied for their role as corrosion inhibitors. Singh et al. (2021) synthesized environmentally benign corrosion inhibitors and conducted a comprehensive investigation of their protective ability against corrosion of mild steel in acidic media. These studies included a variety of electrochemical and microscopic techniques, complemented by theoretical studies, highlighting the potential of such compounds in corrosion resistance applications (Singh et al., 2021).
Anticancer Potential
This compound derivatives have also been evaluated for their anticancer properties. Salahuddin et al. (2014) synthesized compounds using this hydrazide and conducted in vitro anticancer evaluations, finding one compound to be particularly active against a breast cancer cell line. Such studies underscore the potential of these compounds in anticancer drug development (Salahuddin et al., 2014).
Anti-inflammatory Applications
Research has also been conducted on the anti-inflammatory properties of this compound derivatives. Virmani and Hussain (2014) synthesized 1,2,4-triazole derivatives from 4-hydroxyphenyl acetic acid and found them to exhibit anti-inflammatory activity, with Ibuprofen as a standard for comparison. This suggests their potential use in developing anti-inflammatory medications (Virmani & Hussain, 2014).
Antimicrobial Evaluation
Another significant application is in the realm of antimicrobial agents. Studies have shown that novel imines and thiazolidinones derived from this compound exhibit antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Fuloria et al., 2009).
properties
IUPAC Name |
2-(4-hydroxyphenyl)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-10-8(12)5-6-1-3-7(11)4-2-6/h1-4,11H,5,9H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKVPKGOZNHONU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395658 | |
Record name | 2-(4-hydroxyphenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20277-02-5 | |
Record name | 2-(4-hydroxyphenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2-(4-Hydroxyphenyl)acetohydrazide influence its ability to form complexes with metal ions?
A1: this compound possesses several features conducive to metal complexation. The molecule contains both a hydrazide group (-C(O)NHNH2) and a phenolic hydroxyl group (-OH) on the phenyl ring. [, ] These functional groups can act as electron donors, readily forming coordinate bonds with metal ions. Research has shown that this compound can chelate metal ions like Cadmium (Cd2+), creating stable complexes. [] The specific coordination geometry and stability of these complexes are influenced by factors like the metal ion's size, charge, and preferred coordination number, as well as the presence of other ligands in the system.
Q2: What insights do the reported studies provide about the potential applications of this compound and its derivatives?
A2: The studies highlight the versatility of this compound and its derivatives for various applications. For instance, the fluorescence properties of the Cd(II) complex with a ligand derived from this compound, as described in the first paper, suggest potential applications in areas like fluorescent probes and sensors. [] Furthermore, understanding the thermal stability of these complexes, as investigated through thermogravimetric analysis, is crucial for applications involving heat treatments or high-temperature environments. [] While the second paper focuses on the interaction of similar acyl hydrazones with calf thymus DNA (CT-DNA), it underscores the potential of these compounds for developing novel DNA-binding agents. [] These findings contribute valuable insights into the structure-activity relationship, paving the way for designing more potent and selective compounds for various biomedical applications.
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